Triphenylsulfonium hexafluorophosphate
Overview
Description
Triphenylsulfonium hexafluorophosphate is a chemical compound with the molecular formula C18H15F6PS. It appears as a white to light yellow powder or crystal and is known for its use as a photoinitiator in various polymerization processes. This compound is particularly significant in the field of photochemistry due to its ability to generate strong acids upon exposure to ultraviolet (UV) light, which then initiate cationic polymerization reactions .
Preparation Methods
Triphenylsulfonium hexafluorophosphate can be synthesized through several routes. One common method involves the metathesis reaction between triphenylsulfonium chloride and a hexafluorophosphate salt. This reaction typically occurs in the presence of a solvent such as methanesulfonic acid and a dehydration agent like phosphorus pentoxide (P2O5) . The reaction conditions often require careful control of temperature and solvent polarity to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Triphenylsulfonium hexafluorophosphate undergoes various chemical reactions, primarily driven by its role as a photoinitiator. Upon UV irradiation, the compound undergoes photolytic cleavage of the carbon-sulfur bond, resulting in the formation of radical fragments and strong acids . These acids then catalyze cationic polymerization reactions, particularly with epoxide compounds . The major products formed from these reactions include polymers such as poly(propylene oxide) and epoxide resins .
Scientific Research Applications
Triphenylsulfonium hexafluorophosphate has a wide range of applications in scientific research. In chemistry, it is used as a photoinitiator for the cationic polymerization of various monomers, including styrene oxide and cyclohexene oxide . In biology and medicine, it has been studied for its potential use in photodynamic therapy, where its ability to generate reactive species upon UV irradiation can be harnessed to target cancer cells. Industrially, it is used in the production of coatings, adhesives, and electronic materials due to its efficiency in initiating polymerization reactions.
Mechanism of Action
The mechanism of action of triphenylsulfonium hexafluorophosphate involves its photoinitiation properties. When exposed to UV light, the compound undergoes photolysis, resulting in the cleavage of the carbon-sulfur bond and the formation of strong acids . These acids then act as catalysts for cationic polymerization reactions, facilitating the formation of polymer chains from monomer units . The molecular targets in these reactions are typically epoxide groups, which undergo ring-opening polymerization to form the final polymer products .
Comparison with Similar Compounds
Triphenylsulfonium hexafluorophosphate is often compared with other photoinitiators such as diphenyliodonium hexafluorophosphate and triphenylsulfonium tetrafluoroborate . While all these compounds serve as photoinitiators, this compound is unique in its high efficiency and strong acid generation upon UV irradiation . This makes it particularly effective in initiating polymerization reactions at lower temperatures and with higher molecular weight products . Other similar compounds include sulfonium and iodonium salts with complex anions like BF4-, AsF6-, and SbF6- .
Properties
IUPAC Name |
triphenylsulfanium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.F6P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2,3,4,5)6/h1-15H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOZWFGJJSDVIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886153 | |
Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57835-99-1, 104558-95-4 | |
Record name | Triphenylsulfonium hexafluorophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57835-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057835991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate; propylene carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triphenylsulphonium hexafluorophosphate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.